![molecular formula C8H8BrClF3N3S B2816290 ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 317821-75-3](/img/structure/B2816290.png)

({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

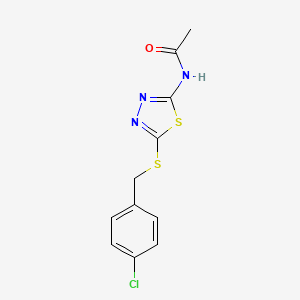

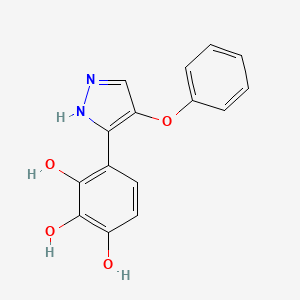

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group . The 2nd position of the pyridine ring is linked to a methylimidamide group via a sulfanyl group .Wissenschaftliche Forschungsanwendungen

Transformation into Heterocyclic Derivatives

Research by Nedolya et al. (2018) demonstrated the formation of derivatives like 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. This process involved treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with hydrochloric acid, resulting in unexpected hydration and elimination reactions (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

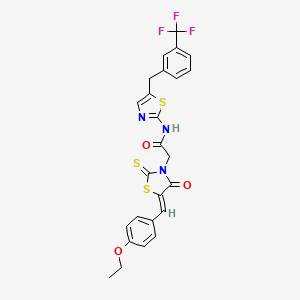

Synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine Derivatives

Bradiaková et al. (2009) explored the synthesis of derivatives involving 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. This involved reactions with phosphorus sulfide and nucleophilic substitution to create 4-substituted furopyridines (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).

Development of 3-Aryl-2-sulfanylthienopyridines

Kobayashi, Suzuki, and Egara (2013) developed a three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines. This process included treating aryl(2-halopyridin-3-yl)methanones with Na2S⋅9 H2O and chloromethyl sulfides (Kobayashi, Suzuki, & Egara, 2013).

Synthesis of Benzimidazole Derivatives with Pyridine Moiety

Prasad, Rani, and Anusha (2018) synthesized a series of benzimidazole derivatives by coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. This included the oxidation of these derivatives to create sulfinyl versions (Prasad, Rani, & Anusha, 2018).

Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives

Bassyouni and Fathalla (2013) focused on synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their potential biological activities like antimicrobial and anticancer properties. This involved reactions of compounds with various reagents to create multiple derivatives (Bassyouni & Fathalla, 2013).

Iron(II) Complexes with Sulfanyl Substituents

Cook et al. (2015) studied iron(II) complexes involving 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. They observed various spin-crossover phenomena and phase changes in these complexes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are known to interact with various enzymes and receptors, but the specific targets can vary depending on the exact structure of the compound .

Mode of Action

It’s known that the trifluoromethyl group in pyridine derivatives can enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Trifluoromethylpyridines and their derivatives have been found to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the metabolic stability of the compound, which could potentially affect its bioavailability .

Result of Action

Trifluoromethylpyridines and their derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3S.BrH/c9-5-1-4(8(10,11)12)2-15-6(5)3-16-7(13)14;/h1-2H,3H2,(H3,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYRMRYQYJRHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CSC(=N)N)C(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2816217.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)

![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)